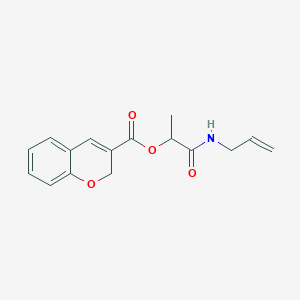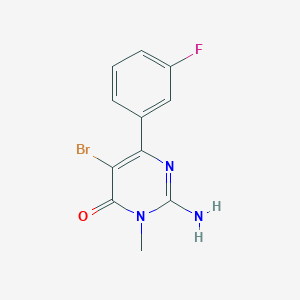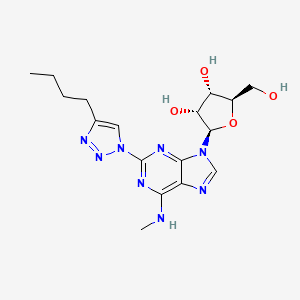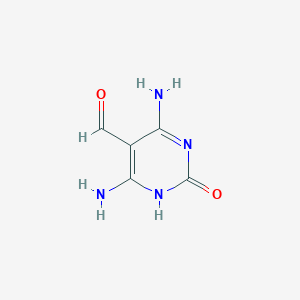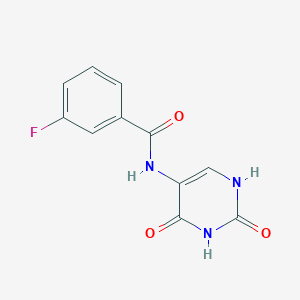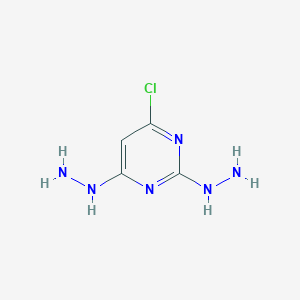
3-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanamide is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides, which are the building blocks of DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the propanamide side chain. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanamide may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated control systems and real-time monitoring to maintain consistent quality.
化学反応の分析
Types of Reactions
3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous solvents to prevent side reactions.
Substitution: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides, under various solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized purine derivatives.
科学的研究の応用
3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its interactions with enzymes and nucleic acids, providing insights into cellular processes and genetic regulation.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of specialized chemicals and materials, often as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its antiviral or anticancer effects.
類似化合物との比較
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base that pairs with cytosine in nucleic acids.
Hypoxanthine: An intermediate in the degradation of adenine and guanine.
Uniqueness
3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanamide is unique due to its specific structural features, such as the propanamide side chain, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
特性
CAS番号 |
95148-49-5 |
|---|---|
分子式 |
C8H10N6O2 |
分子量 |
222.20 g/mol |
IUPAC名 |
3-(2-amino-6-oxo-1H-purin-9-yl)propanamide |
InChI |
InChI=1S/C8H10N6O2/c9-4(15)1-2-14-3-11-5-6(14)12-8(10)13-7(5)16/h3H,1-2H2,(H2,9,15)(H3,10,12,13,16) |
InChIキー |
FPXDBTLJGVMDAB-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(N1CCC(=O)N)N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[6-Chloro-2-(diethylamino)pyrimidin-4-yl]acetamide](/img/structure/B12928246.png)
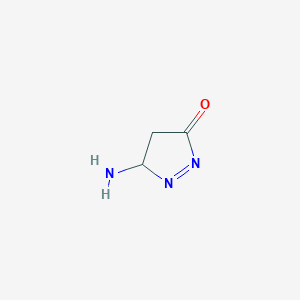
![6-(3,4-Dichlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol](/img/structure/B12928255.png)
![Rel-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12928261.png)
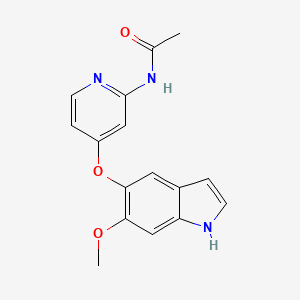
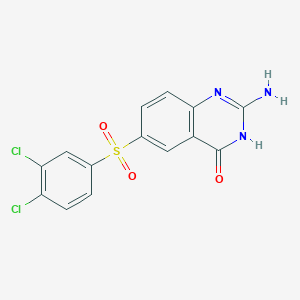
![9-(2-Methylpropyl)-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B12928289.png)
![6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B12928292.png)
